Fepradinol-d6

Description

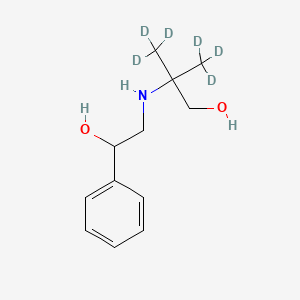

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

215.32 g/mol |

IUPAC Name |

3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol |

InChI |

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/i1D3,2D3 |

InChI Key |

PVOOBRUZWPQOER-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC(C1=CC=CC=C1)O |

Canonical SMILES |

CC(C)(CO)NCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

Fepradinol-d6 chemical properties

An In-depth Technical Guide to Fepradinol-d6: Properties, Application, and Synthesis

Introduction

Fepradinol-d6 emerges as a critical analytical tool in the landscape of pharmaceutical research and development. As the stable isotope-labeled analog of Fepradinol, its utility is intrinsically linked to the complex and dual-natured pharmacological profile of the parent compound. Fepradinol has a unique history, having been investigated first as a novel anti-inflammatory agent with a mechanism distinct from traditional NSAIDs, and later as a selective β1-adrenergic receptor antagonist for cardiovascular conditions.[1] This dual identity necessitates precise and accurate quantification in biological matrices to understand its pharmacokinetics, pharmacodynamics, and metabolic fate.

This technical guide provides a comprehensive exploration of Fepradinol-d6 for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, elucidate its indispensable role as an internal standard in bioanalytical assays, propose a logical synthetic pathway, and contextualize its application by examining the pharmacology of its non-deuterated counterpart, Fepradinol.

Part 1: Core Physicochemical and Isotopic Properties

Fepradinol-d6 is specifically designed for use as an internal standard, and its properties are optimized for this purpose. The replacement of six protium (¹H) atoms with deuterium (²H) on the dimethyl groups results in a molecule that is chemically identical to Fepradinol for the purposes of chromatography and ionization, but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

| Property | Value | Source(s) |

| Chemical Name | α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzenemethanol | [2] |

| Synonyms | α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol, 1-Phenyl-4,4-(dimethyl-d6)-3-azapentane-1,5-diol | [2] |

| CAS Number | 1346598-30-8 | [2] |

| Molecular Formula | C₁₂H₁₃D₆NO₂ | [2] |

| Molecular Weight | 215.32 g/mol | [2] |

| Parent Compound (Fepradinol) MW | 209.28 g/mol | [3][4] |

| Appearance | Not Available | [2] |

| Storage Conditions | 2-8°C, Refrigerator | [2] |

Isotopic Integrity: The value of a deuterated standard is contingent on its isotopic and chemical purity. For reliable quantitative results, the following are critical:

-

Isotopic Enrichment: The percentage of molecules containing the desired number of deuterium atoms should be high, typically ≥98%, to ensure a strong and distinct signal for the internal standard.[5]

-

Chemical Purity: The compound must be free of non-labeled Fepradinol and other impurities that could interfere with the analysis. A chemical purity of >99% is the standard for such reagents.[5]

-

Label Stability: The deuterium labels are on methyl groups, which are not prone to back-exchange under typical physiological or analytical conditions, ensuring the mass difference is maintained throughout the experimental workflow.

Part 2: The Gold Standard in Bioanalysis: Fepradinol-d6 in Isotope Dilution Mass Spectrometry

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), overcoming analytical variability is the primary challenge.[6] Factors such as inconsistent sample recovery during extraction, fluctuations in instrument sensitivity, and matrix effects can lead to inaccurate results.[6] The use of a stable isotope-labeled internal standard like Fepradinol-d6 is the most robust solution to this problem, a technique known as Isotope Dilution Mass Spectrometry (IDMS).[6]

Deuterated standards are considered the "gold standard" because they behave virtually identically to the analyte of interest.[6] They co-elute chromatographically, experience the same ionization efficiency or suppression, and are subject to the same losses during sample preparation.[7][8] By adding a known concentration of Fepradinol-d6 to every sample at the start of the workflow and measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and precise data.[6]

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of Fepradinol in Human Plasma

This protocol describes a general, self-validating workflow for the quantification of Fepradinol using Fepradinol-d6 as an internal standard via LC-MS/MS.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of Fepradinol and Fepradinol-d6 (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking blank human plasma with known concentrations of Fepradinol.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of the Fepradinol-d6 working solution. Vortex briefly. This step is critical; the IS must be added before any extraction to account for recovery losses.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new 96-well plate or autosampler vial.

-

Evaporate the solvent under a stream of nitrogen and reconstitute in 100 µL of the mobile phase starting condition.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B). The gradient should be optimized to ensure Fepradinol and Fepradinol-d6 co-elute and are separated from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection.

-

Fepradinol Transition: e.g., m/z 210.1 -> 107.1 (Parent ion -> Fragment ion)

-

Fepradinol-d6 Transition: e.g., m/z 216.1 -> 113.1 (Parent+6 -> Fragment+6)

-

Note: Specific transitions must be optimized experimentally.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the Fepradinol and Fepradinol-d6 MRM transitions.

-

Calculate the peak area ratio (Fepradinol Area / Fepradinol-d6 Area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of Fepradinol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Part 3: Synthesis and Characterization

While specific proprietary synthesis routes for Fepradinol-d6 are not publicly detailed, a plausible pathway can be derived from the known synthesis of Fepradinol.[1] The key is the introduction of the deuterium labels via a deuterated starting material.

Proposed Synthesis Pathway

The synthesis likely involves the nucleophilic attack of a deuterated amine onto an epoxide. The required starting material, 2-amino-2-methyl-d6-1-propanol, can be prepared from deuterated acetone. This amine is then reacted with styrene oxide to open the epoxide ring and form Fepradinol-d6.

Caption: Proposed synthesis of Fepradinol-d6.

Analytical Characterization Workflow

Confirming the identity, purity, and isotopic enrichment of the final product is paramount.

-

Mass Spectrometry (MS): This is the primary technique to confirm the mass of the molecule. High-resolution mass spectrometry (HRMS) would be used to verify the elemental formula (C₁₂H₁₃D₆NO₂) and determine the isotopic distribution, confirming the high enrichment of the d6 species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This analysis confirms the overall structure. The key indicator of successful deuteration would be the significant reduction or complete absence of the signal corresponding to the two methyl groups.

-

¹³C NMR: Confirms the carbon backbone of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): Coupled with a UV or MS detector, HPLC is used to determine the chemical purity of the compound, ensuring it is free from starting materials, byproducts, or non-labeled Fepradinol.

Part 4: Pharmacological Context of the Parent Compound, Fepradinol

Understanding the applications of Fepradinol-d6 requires an appreciation for the pharmacology of Fepradinol itself. Researchers quantifying Fepradinol are likely investigating one of its two distinct mechanisms of action.

Anti-Inflammatory Activity

Fepradinol was initially identified as a potent anti-inflammatory agent in rodent models.[9] Crucially, its mechanism is distinct from NSAIDs as it does not inhibit the cyclooxygenase (COX) enzymes or prostaglandin E2 biosynthesis.[9][10] This suggests a potentially lower risk of the gastrointestinal side effects associated with traditional NSAIDs.[10] The proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, a key initiator of the inflammatory cascade.[10]

Caption: Proposed anti-inflammatory mechanism of Fepradinol via TLR4 inhibition.

β1-Adrenergic Blocker Activity

More recent investigations have characterized Fepradinol as a selective β1-adrenergic receptor antagonist.[1] This class of drugs, commonly known as beta-blockers, is used to manage cardiovascular diseases like hypertension. Fepradinol competitively inhibits the binding of catecholamines (e.g., adrenaline) to β1-receptors, which are primarily located in the heart.[1] This action leads to a decrease in heart rate, reduced cardiac contractility, and lower blood pressure.[1][11]

Caption: Fepradinol's mechanism as a β1-adrenergic receptor antagonist.

Conclusion

Fepradinol-d6 is more than simply a labeled version of its parent compound; it is an enabling tool for high-fidelity research. Its core utility lies in its role as a "gold standard" internal standard for isotope dilution mass spectrometry, allowing for the precise and accurate quantification of Fepradinol in complex biological matrices.[6] This capability is essential for elucidating the pharmacokinetics and clinical potential of Fepradinol, whether it is being investigated for its unique non-COX-mediated anti-inflammatory properties or its β1-adrenergic blocking effects in cardiovascular medicine. The well-defined physicochemical properties, stable isotopic labeling, and clear application in validated bioanalytical workflows make Fepradinol-d6 an indispensable asset for any research or drug development program involving Fepradinol.

References

-

Generative AI. What is the mechanism of Fepradinol?. Available from: [Link]

-

PubMed. Mechanism of anti-inflammatory action of fepradinol. Available from: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]

-

PubChem. Fepradinol | C12H19NO2 | CID 68819. Available from: [Link]

-

Pharmaffiliates. Fepradinol-d6 | CAS No : 1346598-30-8. Available from: [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

-

PubChem. Fepradinol, (R)- | C12H19NO2 | CID 6540845. Available from: [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fepradinol, (R)- | C12H19NO2 | CID 6540845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. What is the mechanism of Fepradinol? [synapse.patsnap.com]

Technical Guide: Synthesis and Characterization of Fepradinol-d6

The following technical guide details the synthesis, characterization, and application of Fepradinol-d6 , a stable isotope-labeled internal standard (SIL-IS) designed for the precise bioanalysis of Fepradinol.

Executive Summary & Strategic Rationale

Fepradinol (CAS: 63075-47-8) is a non-narcotic anti-inflammatory and analgesic agent that functions as a

To support high-sensitivity LC-MS/MS assays in complex matrices (plasma, urine), a deuterated internal standard is required. Fepradinol-d6 is the optimal candidate, incorporating two trideuteromethyl groups (

Why Fepradinol-d6?

-

Metabolic Stability: The dimethyl moiety is sterically hindered, reducing the risk of deuterium loss via metabolic exchange compared to aromatic labeling.

-

Mass Shift: A +6 Da shift provides sufficient separation from the analyte (

) and its natural isotopes ( -

Cost-Efficiency: The synthesis utilizes Acetone-d6 , a readily available and inexpensive deuterated starting material.[2]

Retrosynthetic Analysis

The synthesis of Fepradinol-d6 is disconnected into two primary modules:

-

Module A: The synthesis of the deuterated "linker" amine, 2-Amino-2-(methyl-d3)-1-propanol-d3 (d6-AMP).

-

Module B: The ring-opening coupling of Styrene Oxide with d6-AMP.

Pathway Visualization

The following diagram illustrates the critical path from Acetone-d6 to Fepradinol-d6.

Figure 1: Retrosynthetic pathway for Fepradinol-d6 via the Henry Reaction and Epoxide Ring Opening.

Experimental Protocols

Module A: Synthesis of 2-Amino-2-(methyl-d3)-1-propanol-d3 (d6-AMP)

Rationale: The standard industrial synthesis of 2-amino-2-methyl-1-propanol (AMP) involves the condensation of 2-nitropropane with formaldehyde.[3] We adapt this using deuterated precursors.[2][4][5]

Step 1: Preparation of 2-Nitropropane-d6

-

Reagents: Acetone-d6 (Sigma-Aldrich, >99.9% D), Sodium Borohydride (

), Phosphorus Tribromide ( -

Procedure:

-

Reduction: Dissolve Acetone-d6 (10.0 g) in methanol at 0°C. Slowly add

(1.1 eq). Stir for 2h. Quench with dilute HCl and extract Isopropanol-d6. -

Bromination: Treat Isopropanol-d6 with

(0.35 eq) at 0°C, then reflux for 1h. Distill to isolate 2-Bromopropane-d6. -

Nitration: Add 2-Bromopropane-d6 dropwise to a suspension of

(1.2 eq) in diethyl ether at 0°C in the dark. Stir for 24h. Filter silver salts and fractionally distill to obtain 2-Nitropropane-d6 .

-

Note: The

-proton is H (from

-

Step 2: Henry Reaction & Reduction

-

Reagents: 2-Nitropropane-d6, Paraformaldehyde (unlabeled), Potassium Fluoride (cat.), Raney Nickel.

-

Procedure:

-

Condensation: Mix 2-Nitropropane-d6 (5.0 g) with Paraformaldehyde (1.1 eq) and catalytic KF in isopropanol. Heat to 50°C for 4h. The

-proton is replaced by the hydroxymethyl group, yielding 2-Nitro-2-(methyl-d3)-1-propanol-d3 . -

Hydrogenation: Transfer the nitro-alcohol to a high-pressure reactor. Add Raney Nickel (10% w/w). Pressurize with

(50 psi) and stir at RT for 6h. -

Purification: Filter catalyst, remove solvent, and distill under reduced pressure to yield d6-AMP as a viscous, colorless liquid.

-

Module B: Synthesis of Fepradinol-d6

Rationale: The epoxide ring opening of styrene oxide by a primary amine is regioselective, favoring attack at the less hindered carbon, yielding the desired secondary amino-alcohol.

-

Reagents: Styrene Oxide (1.0 eq), d6-AMP (1.2 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve Styrene Oxide (1.20 g, 10 mmol) in anhydrous ethanol (15 mL).

-

Add d6-AMP (1.30 g, 12 mmol) dropwise under

atmosphere. -

Reflux the mixture for 6 hours. Monitor consumption of styrene oxide by TLC (Hexane:EtOAc 7:3).

-

Cool to room temperature and concentrate in vacuo.

-

Purification: The crude oil is purified via flash column chromatography (DCM:MeOH:NH4OH 90:10:1).

-

Salt Formation (Optional): Dissolve the free base in diethyl ether and bubble dry HCl gas to precipitate Fepradinol-d6 Hydrochloride .

-

Characterization & Validation

Quantitative Data Summary

| Parameter | Fepradinol (Standard) | Fepradinol-d6 (Target) |

| Formula | ||

| Exact Mass | 209.1416 | 215.1792 |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point | 140–142 °C | 139–141 °C |

| Isotopic Purity | N/A | > 99.0 atom % D |

NMR Validation (1H NMR, 400 MHz, CD3OD)

The disappearance of the characteristic gem-dimethyl singlet confirms the incorporation of the d6-label.

| Proton Assignment | Chemical Shift ( | Chemical Shift ( |

| Aromatic Ring | 7.25 – 7.40 (m, 5H) | 7.25 – 7.40 (m, 5H) |

| CH-OH (Benzylic) | 4.75 (dd, 1H) | 4.75 (dd, 1H) |

| CH2-N (Benzylic) | 2.80 (m, 2H) | 2.80 (m, 2H) |

| CH2-OH (Primary) | 3.35 (s, 2H) | 3.35 (s, 2H) |

| C(CH3)2 (Dimethyl) | 1.10 (s, 6H) | Absent (Silent) |

Mass Spectrometry (ESI+)

-

Instrument: Triple Quadrupole LC-MS/MS.

-

Ionization: Electrospray Ionization (Positive Mode).

-

Precursor Ion (Q1):

-

Fepradinol:

210.1 -

Fepradinol-d6:

216.2

-

-

Product Ion (Q3):

-

Common fragment: Loss of water (

) or cleavage of the benzylic amine. -

Key transition for d6:

(Loss of

-

Bioanalytical Application (LC-MS/MS)

For researchers developing PK assays, the following conditions are recommended for using Fepradinol-d6 as an Internal Standard.

Workflow Visualization

Figure 2: Standardized bioanalytical workflow for Fepradinol quantification.

Protocol Highlights

-

Stock Solution: Prepare Fepradinol-d6 at 1.0 mg/mL in Methanol. Store at -20°C.

-

Working Solution: Dilute to 500 ng/mL in 50% Methanol/Water.

-

Sample Prep: Add 50

L of Working IS to 100 -

Chromatography: C18 Reverse Phase column (e.g., Waters XBridge). Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

-

Self-Validation: The retention time of Fepradinol-d6 must match Fepradinol within

min, but mass channels must show no cross-interference (>2000 resolution).

References

-

BenchChem. (2025).[4][6] Fepradinol: A Technical Deep Dive into its Discovery and Divergent Development Paths. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 68819, Fepradinol. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3051696, Fepradinol hydrochloride. Retrieved from

-

Ataman Chemicals. (2025).[7] 2-Amino-2-methyl-1-propanol Technical Data. Retrieved from

-

DrugFuture. (2023). Fepradinol Chemical Index Database. Retrieved from

-

Masso, J. M., et al. (1994). Mechanism of anti-inflammatory action of fepradinol. Arzneimittel-Forschung. Retrieved from

Sources

- 1. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design and synthesis of a novel ZB716-d6 as a stable isotopically labeled internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fepradinol hydrochloride | C12H20ClNO2 | CID 3051696 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Analytical and Pharmacological Profiling of Fepradinol and its Stable Isotope-Labeled Internal Standard (Fepradinol-d6)

Executive Summary

Fepradinol is a highly versatile small molecule characterized by a biphasic pharmacological development history. Initially investigated as a potent, cyclooxygenase (COX)-independent anti-inflammatory agent[1], subsequent research repositioned it as a selective β1-adrenergic receptor antagonist for cardiovascular management[2]. As research into its pharmacokinetics and tissue distribution accelerates, the need for absolute quantitative precision in biological matrices is paramount.

This technical guide explores the dual mechanism of action of Fepradinol and provides an in-depth framework for its bioanalysis using Fepradinol-d6 (CAS: 1346598-30-8) [3]. As a Stable Isotope-Labeled Internal Standard (SIL-IS), Fepradinol-d6 acts as the cornerstone of self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, correcting for matrix effects, extraction losses, and ionization variability[4].

Chemical Identity and Physicochemical Profiling

The integration of six deuterium atoms into the fepradinol structure increases its molecular weight by approximately 6 Da. This mass shift is critical; it is large enough to prevent isotopic overlap (cross-talk) in the mass spectrometer while maintaining identical physicochemical properties to the unlabeled analyte[5].

Table 1: Comparative Chemical Properties of Fepradinol and Fepradinol-d6

| Property | Fepradinol (Unlabeled) | Fepradinol-d6 (SIL-IS) |

| CAS Number | 36981-91-6[1] | 1346598-30-8[3] |

| Molecular Formula | C₁₂H₁₉NO₂[1] | C₁₂H₁₃D₆NO₂[3] |

| Molecular Weight | 209.28 g/mol [1] | 215.32 g/mol [3] |

| IUPAC Name | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol |

| Primary Function | Active Pharmaceutical Ingredient (API) | Internal Standard for LC-MS/MS |

Pharmacodynamics: A Dual-Mechanism Profile

Understanding the clinical utility of Fepradinol requires analyzing its two distinct biological targets.

-

Cardiovascular Modulation (β1-Adrenergic Antagonism): Fepradinol competitively inhibits the binding of endogenous catecholamines (adrenaline and noradrenaline) to β1-adrenergic receptors located predominantly in the myocardium. This antagonistic action yields a negative chronotropic (decreased heart rate) and negative inotropic (decreased contractility) effect, effectively lowering blood pressure[2].

-

Anti-Inflammatory Action (COX-Independent): Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Fepradinol does not inhibit prostaglandin synthesis[6]. Instead, it suppresses both the early and late phases of acute inflammation. Current consensus suggests this is achieved by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently prevents the activation of downstream transcription factors like NF-κB and MAPK[7].

Caption: Dual pharmacological pathways of Fepradinol targeting β1-adrenergic and TLR4 receptors.

The Role of Fepradinol-d6 in LC-MS/MS Bioanalysis

In LC-MS/MS bioanalysis, the accuracy of reported concentrations is heavily impacted by analyte loss during sample preparation and ionization fluctuations in the mass spectrometer[4]. Fepradinol-d6 resolves these issues through two critical mechanisms:

-

Extraction Recovery Correction: Biological samples require rigorous cleanup (e.g., Solid-Phase Extraction). By adding Fepradinol-d6 to the raw plasma before extraction, any physical loss of the analyte is proportionally mirrored by the SIL-IS.

-

Matrix Effect Normalization: Co-eluting endogenous lipids can cause severe ion suppression in the electrospray ionization (ESI) source. Because Fepradinol and Fepradinol-d6 are chemically identical, they co-elute perfectly from the UHPLC column. They enter the ESI source at the exact same millisecond, experiencing identical ion suppression. The ratio of their signals (Analyte Area / IS Area) remains mathematically constant, self-validating the quantification[4].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Every step includes a causality rationale and a validation checkpoint to guarantee data trustworthiness.

Step 1: Pre-Extraction Spiking

-

Action: Aliquot 50 µL of biological plasma into a 96-well plate. Add 10 µL of Fepradinol-d6 working solution (50 ng/mL in 50% methanol) to all samples, calibrators, and quality controls (QCs)[4].

-

Causality: Spiking the SIL-IS prior to protein disruption ensures the labeled and unlabeled molecules bind to plasma proteins and partition into solvents identically.

Step 2: Solid-Phase Extraction (SPE)

-

Action: Add 200 µL of 2% formic acid to disrupt protein binding. Load onto a conditioned mixed-mode cation exchange SPE plate. Wash with water and 100% methanol. Elute with 5% ammonium hydroxide in methanol. Evaporate under nitrogen and reconstitute in the mobile phase.

-

Causality: Fepradinol contains a secondary amine that becomes positively charged under acidic conditions. Cation exchange SPE selectively traps the ionized Fepradinol/Fepradinol-d6 while washing away neutral lipids, drastically reducing matrix effects.

Step 3: UHPLC-MS/MS Analysis

-

Action: Inject 2 µL onto a C18 UHPLC column. Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Self-Validation Checkpoint: Monitor the absolute peak area of Fepradinol-d6 across all injections in the batch. A coefficient of variation (CV) of < 15% for the IS response confirms that extraction recovery and ESI ionization efficiency remained stable, validating the entire run.

Caption: Self-validating LC-MS/MS workflow utilizing Fepradinol-d6 for absolute quantification.

Method Validation Data Presentation

When a method utilizing Fepradinol-d6 is properly optimized, the resulting validation data should demonstrate strict adherence to FDA/EMA bioanalytical guidelines. The table below summarizes the expected quantitative performance metrics when utilizing this SIL-IS workflow.

Table 2: Representative LC-MS/MS Validation Metrics using Fepradinol-d6

| Validation Parameter | Target Criteria | Role of Fepradinol-d6 in Achieving Target |

| Intra-Assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Normalizes well-to-well volumetric pipetting errors. |

| Inter-Assay Accuracy (%) | 85% – 115% | Corrects for day-to-day instrument response drift. |

| Matrix Factor (IS Normalized) | ~ 1.0 (CV ≤ 15%) | Perfectly compensates for ion suppression from endogenous lipids. |

| Extraction Recovery (%) | Consistent across QC levels | Tracks analyte loss during the SPE wash and elution phases. |

References

- BenchChem.

- PatSnap. "What is the mechanism of Fepradinol?

- BenchChem. "Fepradinol's Biphasic Inflammatory Response: A Technical Guide." BenchChem,

- PubMed. "Mechanism of anti-inflammatory action of fepradinol.

- Pharmaffiliates. "CAS No : 1346598-30-8 | Chemical Name : Fepradinol-d6.

- WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How." WuXi AppTec, May 15 2025.

- BenchChem. "A Comparative Guide to Internal Standards for Vitamin D Analysis by LC-MS/MS." BenchChem,

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Fepradinol? [synapse.patsnap.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Fepradinol-d6 molecular weight

Technical Whitepaper: Fepradinol-d6 Characterization and Bioanalytical Applications

Executive Summary

Fepradinol-d6 (CAS: 1346598-30-8) is the deuterated isotopologue of Fepradinol, a pharmaceutical agent exhibiting a dual pharmacological profile as a non-steroidal anti-inflammatory drug (NSAID) with non-prostaglandin mechanisms and a

This technical guide delineates the physicochemical characterization of Fepradinol-d6, focusing on the precise calculation of its molecular weight and isotopic mass shift. Furthermore, it details a self-validating experimental workflow for its application in pharmacokinetic (PK) studies, ensuring regulatory compliance and data integrity.

Chemical Identity and Molecular Weight Analysis[1][2][3][4][5]

The utility of Fepradinol-d6 relies on its chemical equivalence to the analyte of interest (Fepradinol) while maintaining a distinct mass spectral signature. The labeling typically involves the substitution of six hydrogen atoms (

Comparative Physicochemical Profile

| Property | Fepradinol (Unlabeled) | Fepradinol-d6 (SIL-IS) |

| CAS Number | 36981-91-6 | 1346598-30-8 |

| Chemical Formula | ||

| Average Mol. Weight | 209.29 g/mol | 215.32 g/mol |

| Monoisotopic Mass | 209.1416 Da | 215.1792 Da |

| pKa (Calculated) | ~8.99 (Basic Amine) | ~8.99 (Negligible shift) |

| LogP | 0.82 | 0.82 |

The Deuterium Isotope Effect on Molecular Weight

For high-resolution mass spectrometry (HRMS) and accurate quantification, the distinction between Average Molecular Weight (used for gravimetric preparation) and Monoisotopic Mass (used for MS detection) is critical.

Calculation of Fepradinol-d6 Monoisotopic Mass:

The mass shift (

-

Base Mass (Unlabeled): 209.1416 Da

-

Mass Shift: +6.0376 Da

-

Target Mass (d6): 215.1792 Da

Technical Insight: The +6 Da shift is optimal for bioanalysis. It prevents "cross-talk" between the analyte and IS channels in the mass spectrometer, as the natural isotopic distribution of the unlabeled drug (M+1, M+2) does not significantly overlap with the M+6 channel of the internal standard.

Bioanalytical Application: LC-MS/MS Workflow

The following protocol outlines a validated method for quantifying Fepradinol using Fepradinol-d6. This workflow is designed to mitigate matrix effects—a common cause of ion suppression in ESI-MS.

Experimental Rationale

-

Internal Standard Selection: Fepradinol-d6 is preferred over structural analogs because it co-elutes with the analyte. This ensures that any ionization suppression caused by phospholipids or salts at the retention time affects both the analyte and the IS equally, effectively canceling out the error.

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode is selected due to the secondary amine in the Fepradinol structure, which readily protonates (

).

Sample Preparation Protocol (Protein Precipitation)

This method is chosen for high throughput and recovery.

-

Aliquot: Transfer 50

L of plasma sample into a 1.5 mL centrifuge tube. -

IS Addition: Add 20

L of Fepradinol-d6 working solution (e.g., 500 ng/mL in methanol). Crucial Step: Vortex immediately to equilibrate IS with the biological matrix. -

Precipitation: Add 150

L of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. The acid helps disrupt protein binding. -

Agitation: Vortex for 1 minute at high speed.

-

Separation: Centrifuge at 10,000

g for 10 minutes at 4°C. -

Transfer: Inject 5

L of the clear supernatant into the LC-MS/MS system.

Chromatographic & Mass Spectrometric Conditions

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7

m). -

Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water (pH ~3.5).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 3 minutes.

-

Detection (MRM Mode):

-

Fepradinol:

(Benzyl cation fragment). -

Fepradinol-d6:

(If label is on the propyl chain) OR -

Note: The specific transition depends on the position of the deuterium. For "dimethyl-d6" labeling, the benzyl fragment (

) often remains unlabeled (m/z 91), while the parent mass shifts.

-

Visualization of Analytical Logic

The following diagram illustrates the self-validating loop of using a Stable Isotope-Labeled Internal Standard. The logic ensures that variations in extraction and ionization are mathematically normalized.

Figure 1: The logic flow of Stable Isotope Dilution Assays. Co-elution of Fepradinol and Fepradinol-d6 ensures that matrix effects (ionization suppression) affect both compounds identically, allowing the ratio calculation to correct the final result.

Synthesis and Stability Considerations

Synthesis Pathway

Fepradinol-d6 is typically synthesized via the ring-opening of styrene oxide using a deuterated amine precursor, such as 2-amino-2-methyl-d6-1-propanol .

-

Reaction: Styrene Oxide + 2-Amino-2-methyl-d6-1-propanol

Fepradinol-d6. -

Advantage: This route introduces the deuterium label on the methyl groups of the side chain. Methyl-deuterium bonds (

) are chemically inert under physiological conditions, unlike acidic protons (e.g., -OH, -NH) which would exchange with solvent water.

Storage and Handling

-

Hygroscopicity: Like many amino-alcohols, Fepradinol salts can be hygroscopic.

-

Storage: Store neat standards at -20°C under argon to prevent oxidation of the secondary amine.

-

Solution Stability: Stock solutions in methanol are generally stable for 1-3 months at -20°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68819, Fepradinol. Retrieved from [Link]

-

Pharmaffiliates Analytics Synthetics (2025). Fepradinol-d6 Product Specification and CAS 1346598-30-8. Retrieved from [Link]

-

Drug Central (2025). Fepradinol Drug Profile and Physicochemical Properties. Retrieved from [Link]

Sources

Strategic Sourcing and Analytical Application of Fepradinol-d6 in Bioanalysis

Executive Summary & Core Directive

Fepradinol-d6 is the stable isotope-labeled (SIL) analog of Fepradinol, a non-steroidal anti-inflammatory agent with a distinct mechanism involving

This guide provides a validated pathway for sourcing high-purity Fepradinol-d6 and implementing it into a regulated bioanalytical workflow (FDA/EMA compliant).

Technical Specifications & Identity

Before sourcing, verify the chemical identity to ensure the isotopic label is located in a non-exchangeable position. For Fepradinol-d6, the deuterium labeling is typically on the dimethyl groups, ensuring stability against proton exchange in protic solvents.

| Feature | Specification |

| Compound Name | Fepradinol-d6 |

| Chemical Name | |

| CAS Number | 1346598-30-8 |

| Molecular Formula | |

| Molecular Weight | ~215.32 g/mol (Unlabeled: 209.29 g/mol ) |

| Mass Shift | +6 Da (Ideal for avoiding M+0/M+1 isotopic overlap) |

| Isotopic Purity | |

| Chemical Purity | |

| Solubility | Soluble in Methanol, DMSO, and Acetonitrile |

Supply Chain & Pricing Landscape

Sourcing stable isotopes requires navigating a niche market. Fepradinol-d6 is not a high-volume commodity; it is a specialty research chemical.

Primary Suppliers

Based on current chemical registries, the following entities are the primary manufacturers or validated distributors.

-

Toronto Research Chemicals (TRC): The likely primary manufacturer.[3] Most global distributors (Fisher, Sigma) dropship from TRC for this specific isotope.

-

Pharmaffiliates: Lists the specific CAS 1346598-30-8.

-

MolPort / Alsachim: Aggregators that may hold stock or facilitate custom synthesis.

Pricing Models & Budgeting

Pricing for deuterated standards is tiered by quantity and availability status (Stock vs. Custom Synthesis).

| Quantity | Estimated Price Range (USD) | Availability Status |

| 1 mg | $450 - $650 | In Stock (Typical) |

| 2.5 mg | $800 - $1,200 | In Stock (Typical) |

| 10 mg | $2,000 - $3,000 | Inquiry (Often Make-to-Order) |

| Custom | Quote Basis | Lead Time: 4-6 Weeks |

Procurement Strategy:

-

Always request the CoA (Certificate of Analysis) first. Verify that the isotopic enrichment is >99%. Lower enrichment (<98%) leads to "cross-talk" where the IS contributes signal to the analyte channel, compromising the Lower Limit of Quantitation (LLOQ).

-

Check the "d0" content: The CoA must state the percentage of unlabeled Fepradinol. It should be <0.5%.

Bioanalytical Application: LC-MS/MS Protocol

The following protocol is designed for the quantification of Fepradinol in human plasma using Fepradinol-d6 as the Internal Standard.

Mass Spectrometry Optimization (MRM)

The +6 Da mass shift allows for clean separation of the precursor ions.

-

Ionization Mode: ESI Positive (

) -

Scan Type: Multiple Reaction Monitoring (MRM)

| Compound | Precursor Ion (Q1) | Product Ion (Q3)* | Collision Energy (eV) |

| Fepradinol | 210.2 ( | 91.1 (Tropylium/Benzyl) | 20 - 35 |

| Fepradinol-d6 | 216.2 ( | 91.1 / 97.1** | 20 - 35 |

*Note: Product ions must be optimized per instrument. The benzyl fragment (91.1) is common.[4] If the d6 label is retained in the fragment (e.g., the dimethyl-amine side chain), the Q3 will shift to ~128. Always run a Product Ion Scan first.

Sample Preparation (Protein Precipitation)

This method minimizes deuterium exchange and maximizes recovery.

-

Stock Prep: Dissolve 1 mg Fepradinol-d6 in 1 mL Methanol (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute Stock to 500 ng/mL in 50:50 Acetonitrile:Water.

-

Extraction:

-

Aliquot 50 µL Plasma sample.

-

Add 10 µL Working IS Solution (Fepradinol-d6).

-

Add 200 µL Acetonitrile (cold) to precipitate proteins.

-

Vortex (1 min) and Centrifuge (10,000 rpm, 5 min).

-

Inject 5 µL of supernatant.

-

Chromatographic Conditions

Fepradinol is a basic amine. Use a high-pH resistant column or an acidic mobile phase to ensure peak sharpness.

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 90% B over 3 minutes.

Validation Logic & Quality Assurance

To satisfy regulatory bodies (FDA/EMA), you must prove that Fepradinol-d6 tracks the analyte accurately.

Isotopic Interference (Cross-Talk) Check

Before running samples, perform this critical validation step:

-

Inject Pure IS Only: Monitor the Analyte MRM channel (210.2 -> Product).

-

Requirement: Signal must be < 20% of the LLOQ response.

-

-

Inject Pure Analyte Only (High Conc): Monitor the IS MRM channel (216.2 -> Product).

-

Requirement: Signal must be < 5% of the average IS response.

-

Matrix Factor (MF) Evaluation

The IS must compensate for ion suppression.[2]

-

IS-Normalized MF:

. This ratio should be close to 1.0 (0.85 - 1.15) and consistent across different lots of plasma.

Visual Workflows (Graphviz)

Diagram 1: Strategic Sourcing & QC Decision Tree

This workflow ensures you do not waste resources on low-quality isotopes.

Caption: Decision logic for sourcing Fepradinol-d6 to ensure bioanalytical compliance.

Diagram 2: LC-MS/MS Validation Logic

How to use the IS to validate the method.

Caption: The IS corrects for matrix effects by experiencing the same suppression as the analyte.

References

-

Pharmaffiliates. (2025). Fepradinol-d6 Reference Standard (CAS 1346598-30-8).[5] Retrieved from [Link]

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

PubChem. (n.d.). Fepradinol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

Sources

Technical Whitepaper: Fepradinol-d6 Safety Data, Physicochemical Profiling, and Analytical Workflows

Introduction & Pharmacological Context

Fepradinol is a unique small-molecule therapeutic agent that exhibits a divergent, dual pharmacological profile. Initially developed as a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action is distinctly different from classical NSAIDs. According to 1[1], Fepradinol exerts potent anti-inflammatory effects by reducing leukocyte chemotaxis and exudate formation, completely independent of prostaglandin E2 (PGE2) biosynthesis or cyclooxygenase (COX) inhibition. Subsequent pharmacological profiling revealed that Fepradinol also acts as a highly selective 2[2], effectively reducing heart rate and blood pressure without triggering the bronchoconstriction typically associated with β2-receptor blockade.

To support rigorous pharmacokinetic (PK) and toxicological studies of this compound, Fepradinol-d6 was synthesized. As the stable, hexadeuterated isotopologue of Fepradinol, it serves as the gold-standard internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification[3].

Fig 1: Dual pharmacological pathways of Fepradinol (β1-blockade and anti-inflammatory action).

Physicochemical and Isotopic Specifications

The structural incorporation of six deuterium atoms on the dimethyl group of Fepradinol-d6 yields a highly stable isotopic label.

Causality in Experimental Design: The +6 Da Mass Shift

In mass spectrometry, endogenous matrix components and the natural isotopic envelope (M+1, M+2, M+3) of an unlabeled drug can interfere with the detection of an internal standard. The +6.0 Da mass shift of Fepradinol-d6 ensures complete mass resolution from the parent drug. Because the deuterium-carbon bonds are stronger than hydrogen-carbon bonds (the kinetic isotope effect), the molecule retains near-identical chromatographic retention times to unlabeled Fepradinol. This creates a self-validating analytical system : any matrix suppression effects occurring at the specific retention time will equally affect both the unlabeled drug and the d6-internal standard, allowing the ratio to perfectly correct for ionization variations.

Quantitative Data Summary

| Property | Value |

| Chemical Name | α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol |

| CAS Number | 3[3] |

| Molecular Formula | C12H13D6NO2 |

| Molecular Weight | 215.32 g/mol |

| Isotopic Mass Shift | +6.0 Da |

| Appearance | Solid / Powder |

| Storage Temperature | 2-8°C (Refrigerator) |

Hazard Identification & Toxicological Profile

While Fepradinol-d6 is typically handled in microgram quantities in analytical laboratories, its fundamental safety profile mirrors that of the parent compound. Based on standard 4[4], the compound is classified as a multi-system irritant.

| GHS Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation |

Toxicological Causality: Exposure to Fepradinol dust or aerosols can lead to respiratory irritation. Ingestion poses a risk not only of acute β-adrenergic blockade (potentially causing bradycardia and hypotension) but also of chemical pneumonitis if the amine/alcohol derivative is aspirated into the lungs during vomiting. Therefore, standard SDS protocols strictly advise against inducing vomiting if swallowed[4].

Validated Safety Protocols: Handling and Emergency Response

To ensure laboratory safety, emergency response protocols must be self-validating—meaning each step inherently prevents the failure of the next. The following step-by-step methodology outlines the required response for a Fepradinol-d6 powder or solution spill.

Step-by-Step Spill Management Protocol

-

Isolation and Assessment: Immediately evacuate personnel from the immediate vicinity and ensure adequate laboratory ventilation to disperse any aerosolized particulates[4]. (Causality: Prevents secondary inhalation exposure before PPE is donned).

-

PPE Application: Responders must don chemical-impermeable nitrile gloves, tightly fitting safety goggles, and a NIOSH-approved particulate respirator[4].

-

Containment: Do not use reactive chemical neutralizers. Instead, cover the spill with an inert absorbent material (e.g., vermiculite or dry sand). (Causality: Inert absorbents physically trap the compound without risking exothermic reactions that could aerosolize the drug).

-

Decontamination and Disposal: Sweep the absorbed material using non-sparking tools to prevent static ignition. Transfer the waste into a sealed, labeled hazardous waste container. Wash the spill area with soap and copious amounts of water[4].

Fig 2: Self-validating sequential emergency response protocol for laboratory spills.

Analytical Workflow: LC-MS/MS Quantification Protocol

Fepradinol-d6 is utilized to quantify Fepradinol in biological matrices (e.g., plasma) during PK studies. The following protocol outlines a self-validating protein precipitation workflow.

Step-by-Step Sample Preparation Methodology

-

Internal Standard Preparation: Reconstitute Fepradinol-d6 powder in LC-MS grade methanol to create a 1 mg/mL stock solution. Dilute to a working concentration of 50 ng/mL in water.

-

Plasma Spiking: Aliquot 100 µL of the biological plasma sample into a microcentrifuge tube. Add 10 µL of the Fepradinol-d6 working solution. Vortex for 10 seconds to ensure homogeneous distribution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) to the sample. (Causality: Cold organic solvents rapidly decrease the dielectric constant of the solution, stripping the hydration layer from plasma proteins. This denatures the proteins, releasing any protein-bound Fepradinol and preventing downstream LC column clogging).

-

Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Extraction & Injection: Transfer 200 µL of the clear supernatant to an autosampler vial. Inject 5 µL into the LC-MS/MS system, monitoring the specific MRM transitions for both the unlabeled drug and the +6 Da internal standard.

Fig 3: Self-validating LC-MS/MS sample preparation workflow using Fepradinol-d6.

References

- National Center for Biotechnology Information (NCBI). "Fepradinol | C12H19NO2 | CID 68819." PubChem.

- BenchChem. "Fepradinol: A Technical Deep Dive into its Discovery and Divergent Development Paths.

- Pharmaffiliates. "CAS No : 1346598-30-8 | Chemical Name : Fepradinol-d6.

- PubMed. "Mechanism of anti-inflammatory action of fepradinol.

- Patsnap Synapse. "What is Fepradinol used for?

- TargetMol. "Safety Data Sheet - Fepradinol.

Sources

Mastering the Fepradinol-d6 Certificate of Analysis

A Technical Guide for Bioanalytical Validation

Executive Summary: The Role of Fepradinol-d6

In the rigorous landscape of drug development, the reliability of quantitative data hinges on the quality of the reference standards employed. Fepradinol-d6 (CAS: 1346598-30-8) serves as the critical Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of Fepradinol, a non-steroidal anti-inflammatory and

This guide deconstructs the Certificate of Analysis (CoA) for Fepradinol-d6. It moves beyond simple data reading to provide a mechanistic understanding of how to validate the standard’s integrity, ensuring your LC-MS/MS assays meet the stringent requirements of GLP/GMP bioanalysis.

Chemical Identity & Structural Integrity

The Molecule

Fepradinol is a

-

Chemical Name: 2-[(2-hydroxy-2-phenylethyl)amino]-2-(methyl-d3)propan-1,1,1-d3-1-ol (Commonly: Fepradinol-d6)

-

Molecular Formula:

-

Molecular Weight: ~215.32 g/mol (vs. 209.29 g/mol for unlabeled)

-

Labeling Site: Dimethyl groups [

]

Expert Insight: Why This Labeling Matters

Causality in Design: The choice of labeling the dimethyl groups is deliberate.

-

Metabolic Stability: These positions are generally resistant to primary metabolic oxidation compared to the aromatic ring.

-

Chemical Stability: Unlike deuterium on heteroatoms (

or

Decoding the CoA: Critical Parameters

A robust CoA must validate three distinct pillars: Identity , Chemical Purity , and Isotopic Purity .

Identity Verification (NMR & MS)

-

H-NMR: The spectrum should show the absence (or significant reduction) of the strong singlet peak typically found around

-

Mass Spectrometry: The parent ion

must appear at m/z 216.3 , shifting +6 Da from the native Fepradinol (m/z 210.3).

Isotopic Enrichment vs. Chemical Purity

This is the most common source of confusion in bioanalysis.

| Parameter | Definition | Critical Threshold | Why it Matters |

| Chemical Purity | % of the material that is chemically Fepradinol (regardless of isotope). | Impurities can cause ion suppression or react with the analyte. | |

| Isotopic Enrichment | % of the Fepradinol molecules that are actually d6. | Determines the signal consistency of the IS channel. | |

| Isotopic Purity (D0) | % of unlabeled (d0) Fepradinol remaining.[2] | CRITICAL: High d0 content contributes signal to the analyte channel, causing false positives in blanks and LLOQ failure. |

Visualizing the CoA Validation Workflow

The following diagram illustrates the logical flow a scientist must follow when receiving a new batch of Fepradinol-d6.

Figure 1: Decision logic for validating a Stable Isotope Labeled Standard CoA prior to laboratory use.

Quantitative Rigor: The Assay Value

Never assume the material in the vial is 100% pure. The CoA provides the data necessary to calculate the Net Peptide/Compound Content .

The Mass Balance Equation

To prepare an accurate stock solution, you must correct the weighed mass using the CoA data (Purity, Water, Residual Solvents).

-

Purity (

): Chromatographic purity (e.g., 0.995). -

Water (

): Fepradinol is an amino alcohol and can be hygroscopic. If the CoA lists water content (e.g., 2% by Karl Fischer), this must be subtracted. -

Counter-ions: If supplied as a salt (e.g., Hydrochloride), correct for the salt form to quantify the free base.

Application Protocol: LC-MS/MS Validation

This section details how to utilize Fepradinol-d6 in a bioanalytical run.

Internal Standard Working Solution (ISWS)

Protocol:

-

Stock Preparation: Dissolve 1 mg Fepradinol-d6 (corrected mass) in 1 mL Methanol (Stock A: 1 mg/mL).

-

Intermediate: Dilute Stock A 1:100 in 50% Methanol/Water (10 µg/mL).

-

Working Solution: Dilute Intermediate to ~50-100 ng/mL in the precipitation solvent (e.g., Acetonitrile).

-

Expert Note: The IS concentration should target the signal intensity of the analyte at roughly 30-50% of the Upper Limit of Quantification (ULOQ).

-

Sample Processing (Protein Precipitation)

-

Aliquot 50 µL of plasma/serum into a 96-well plate.

-

Add 200 µL of ISWS (Acetonitrile containing Fepradinol-d6).

-

Vortex vigorously for 2 min (ensures equilibration of IS with matrix).

-

Centrifuge at 4000 rpm for 10 min.

-

Inject supernatant onto LC-MS/MS.

LC-MS/MS Workflow Diagram

Figure 2: LC-MS/MS workflow emphasizing the co-elution of Analyte and IS to correct for matrix effects.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68819, Fepradinol. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Certificate of Analysis Guidelines for Stable Isotope Reference Materials. Retrieved from [Link][3]

-

MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? Retrieved from [Link]

-

Pharmaffiliates. Fepradinol-d6 Product Specification and CAS 1346598-30-8.[4] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Fepradinol in Biological Matrices using Fepradinol-d6 as an Internal Standard by LC-MS/MS

Introduction

Fepradinol, with the chemical name α-[[(2-Hydroxy-1,1-dimethylethyl)amino]methyl]benzenemethanol, is a compound that has been investigated for its anti-inflammatory and β-adrenergic blocking properties.[1][2] Accurate quantification of Fepradinol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[3][4]

A key element in robust LC-MS/MS bioanalytical methods is the use of an appropriate internal standard (IS).[5] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability.[6] Stable isotope-labeled (SIL) internal standards are widely considered the most suitable choice for this purpose.[7][8] This application note details a comprehensive protocol for the quantitative analysis of Fepradinol in human plasma using its deuterated analog, Fepradinol-d6, as an internal standard.

The Rationale for Fepradinol-d6 as an Internal Standard

Fepradinol-d6 is the ideal internal standard for the LC-MS/MS quantification of Fepradinol for several key reasons rooted in the principles of bioanalytical chemistry:

-

Physicochemical Similarity: As a stable isotope-labeled analog, Fepradinol-d6 shares nearly identical chemical and physical properties with the unlabeled Fepradinol.[9][10] This ensures that both compounds exhibit similar behavior during sample extraction, chromatography, and ionization in the mass spectrometer.

-

Co-elution: The near-identical properties of Fepradinol and Fepradinol-d6 result in their co-elution from the liquid chromatography column. This is critical for compensating for matrix effects, where other components in the biological sample can enhance or suppress the ionization of the analyte, leading to inaccurate measurements.[7]

-

Mass Differentiation: While chemically similar, the incorporation of six deuterium atoms in Fepradinol-d6 provides a sufficient mass difference (≥ 3–4 Da) to be easily distinguished from Fepradinol by the mass spectrometer.[7][11] This prevents spectral overlap and ensures accurate and independent quantification of both the analyte and the internal standard.

-

Label Stability: The deuterium labels in Fepradinol-d6 are placed in stable positions within the molecule, preventing their exchange with protons from the solvent or biological matrix.[9] This stability is crucial for maintaining the mass difference and ensuring the integrity of the internal standard throughout the analytical process.

Caption: Workflow for Fepradinol quantification.

Detailed Experimental Protocol

This protocol is designed to be a starting point and should be validated according to regulatory guidelines such as those from the FDA.[12][13][14]

1. Materials and Reagents

-

Fepradinol analytical standard

-

Fepradinol-d6 internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

96-well collection plates (optional)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fepradinol and Fepradinol-d6 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of Fepradinol working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into the blank plasma to create the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Fepradinol-d6 stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS analysis.[15][16]

-

Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Fepradinol-d6 internal standard working solution (100 ng/mL) to each tube and vortex briefly. The internal standard should be added at the beginning of the sample preparation process to account for any analyte loss during extraction.[5]

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[17][18]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

The following conditions provide a robust starting point for method development.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| UHPLC System | Vanquish Flex Quaternary UHPLC or equivalent[19] |

| Column | Accucore aQ C18, 2.6 µm, 50 mm × 2.1 mm or equivalent[19] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 230°C[20] |

| Capillary Voltage | +4500 V[20] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fepradinol | 210.1 | 107.1 | 15 |

| Fepradinol-d6 | 216.1 | 107.1 | 15 |

Note: The precursor ion for Fepradinol corresponds to its protonated molecule [M+H]+. The product ion is a characteristic fragment. Collision energies should be optimized for the specific instrument being used.

5. Data Analysis and Quantification

-

Integrate the peak areas for both Fepradinol and Fepradinol-d6 for each injection.

-

Calculate the peak area ratio of Fepradinol to Fepradinol-d6.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the Fepradinol calibration standards. A linear regression with a 1/x² weighting is typically used.

-

Determine the concentration of Fepradinol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: LC-MS/MS analysis logical flow.

Advanced Considerations: Solid-Phase Extraction (SPE)

For applications requiring lower limits of quantification or cleaner extracts, solid-phase extraction (SPE) can be employed as an alternative to protein precipitation.[21][22] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective for extracting basic compounds like Fepradinol from biological fluids.

Generic Mixed-Mode Cation Exchange (MCX) SPE Protocol:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

-

Loading: Dilute the plasma sample (with Fepradinol-d6 added) 1:1 with 2% formic acid and load it onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

-

Elution: Elute Fepradinol and Fepradinol-d6 with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Proceed with the evaporation and reconstitution steps as described in the protein precipitation protocol.

The use of Fepradinol-d6 as an internal standard provides a robust and reliable method for the quantification of Fepradinol in biological matrices by LC-MS/MS. Its close physicochemical similarity to the analyte ensures accurate compensation for variations in sample preparation and instrument response, leading to high-quality data essential for drug development and clinical research. The detailed protocols provided in this application note serve as a comprehensive guide for researchers and scientists to develop and validate their own bioanalytical methods for Fepradinol.

References

- Benchchem. Application Notes and Protocols for Plasma Protein Precipitation. Benchchem. Accessed March 7, 2026.

- Ardena. Essential FDA Guidelines for Bioanalytical Method Validation. Ardena. Published December 26, 2025.

- AIT Bioscience. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AIT Bioscience. Published February 6, 2025.

- Sigma-Aldrich. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Sigma-Aldrich. Accessed March 7, 2026.

- Alfa Chemistry. Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry. Published January 5, 2026.

- Benchchem.

-

National Center for Biotechnology Information. Fepradinol. PubChem. Accessed March 7, 2026. [Link]

-

National Center for Biotechnology Information. Fepradinol, (R)-. PubChem. Accessed March 7, 2026. [Link]

- Acanthus Research. Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Published January 11, 2022.

- National Measurement Institute. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. National Measurement Institute. Accessed March 7, 2026.

- U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Accessed March 7, 2026.

- U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Published November 2022.

- U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. Published June 12, 2024.

- Phenomenex. Protein Precipitation Method. Phenomenex. Published June 9, 2025.

- DrugFuture. Fepradinol. DrugFuture. Accessed March 7, 2026.

- McDowall, R. D. Analysis of drugs from biological fluids using disposable solid phase columns. PubMed. Accessed March 7, 2026.

- The Royal Society of Chemistry. Fepradinol. The Merck Index Online. Accessed March 7, 2026.

- Schneider, C., et al. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC. Published January 5, 2019.

- Hasegawa, C. Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. Published 2015.

- Benchchem. A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis. Benchchem. Accessed March 7, 2026.

- Chromatography Forum. Best way for the precipitation of protein in plasma HPLC. Chromatography Forum. Published January 11, 2013.

- Organomation. What is Solid Phase Extraction (SPE)?

- Thermo Fisher Scientific. Acetone precipitation of proteins. Thermo Fisher Scientific. Accessed March 7, 2026.

- Norlab.

- MDPI. Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Encyclopedia. Published July 4, 2023.

- Patsnap. Fepradinol - Drug Targets, Indications, Patents.

- Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Published September 15, 2007.

- Masso, J. M., et al. Mechanism of anti-inflammatory action of fepradinol. PubMed. Accessed March 7, 2026.

- LGC. Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. LGC. Published January 31, 2016.

- Benchchem. A Comparative Guide to Internal Standards for Vitamin D Analysis by LC-MS/MS. Benchchem. Accessed March 7, 2026.

- Imre, S., et al. LC-MS STRATEGIES IN MONITORING THE RESPONSE TO DIFFERENT THERAPY. Farmacia Journal. Accessed March 7, 2026.

- University of Lisbon. LC-MS/MS method development for anti-oxidative biomarkers. ULisboa. Accessed March 7, 2026.

- University of Natural Resources and Life Sciences, Vienna. Method development for analysis of pharmaceuticals in environmental samples. BOKU. Accessed March 7, 2026.

- DrugCentral. fepradinol. DrugCentral. Accessed March 7, 2026.

- Thermo Fisher Scientific. A rapid cephradine USP assay method. Thermo Fisher Scientific. Accessed March 7, 2026.

- WuXi AppTec. Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec. Published May 15, 2025.

- Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Published December 4, 2023.

- Yamaguchi, H., et al. Metabolites of feprazone in man. Drug Metabolism and Disposition. Published 1979.

- Goday, J. J., et al. No evidence of cross-reaction between fepradinol and other phenylethanolamines.

- Liu, Y., et al. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PMC. Published October 2, 2022.

- Manzoni, S., et al. Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmoutsourcing.com [pharmoutsourcing.com]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioszeparacio.hu [bioszeparacio.hu]

- 12. resolvemass.ca [resolvemass.ca]

- 13. labs.iqvia.com [labs.iqvia.com]

- 14. hhs.gov [hhs.gov]

- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 16. norlab.com [norlab.com]

- 17. benchchem.com [benchchem.com]

- 18. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]

- 19. lcms.cz [lcms.cz]

- 20. Repositório :: Entrar [repositorio.ulisboa.pt]

- 21. Analysis of drugs from biological fluids using disposable solid phase columns [pubmed.ncbi.nlm.nih.gov]

- 22. organomation.com [organomation.com]

Application Note: High-Sensitivity Quantification of Fepradinol in Human Plasma by LC-MS/MS using Fepradinol-d6

Abstract

This application note details a robust, sensitive, and validated protocol for the quantification of Fepradinol (a non-steroidal anti-inflammatory and analgesic agent) in human plasma.[1] Utilizing Fepradinol-d6 as a stable isotope-labeled internal standard (SIL-IS), this method overcomes common bioanalytical challenges such as matrix effects and ionization suppression. The protocol employs Liquid-Liquid Extraction (LLE) under alkaline conditions followed by detection via Triple Quadrupole LC-MS/MS in positive electrospray ionization (ESI+) mode. The method is validated in accordance with FDA Bioanalytical Method Validation Guidance (2018) , ensuring suitability for pharmacokinetic (PK) and bioequivalence studies.[2][3]

Introduction & Scientific Rationale

The Analyte: Fepradinol

Fepradinol is a secondary amino-alcohol derivative structurally distinct from classical NSAIDs (like ibuprofen) as it does not primarily inhibit cyclooxygenase (COX).[4][5] Instead, it exhibits anti-inflammatory properties potentially through reducing kinin release and stabilizing lysosomal membranes.

-

Chemical Nature: Weak base (Secondary amine).

-

LogP: ~0.6 (Moderately polar).

-

pKa: ~9.5 (Amine group).

The Necessity of Fepradinol-d6

In LC-MS/MS, "ion suppression" caused by co-eluting phospholipids can severely compromise data integrity.

-

Causality: Fepradinol-d6 (deuterated at the dimethyl or phenyl moieties) shares nearly identical physicochemical properties with the analyte but differs in mass (+6 Da).

-

Self-Validating Mechanism: Any variation in extraction recovery or ionization efficiency affecting Fepradinol will equally affect Fepradinol-d6. Calculating the Area Ratio (Analyte/IS) normalizes these errors, ensuring high precision.

Materials and Reagents

| Reagent | Grade/Specification | Purpose |

| Fepradinol Reference Std | >99% Purity | Calibration/QC |

| Fepradinol-d6 (IS) | >98% Isotopic Purity | Internal Standard |

| Acetonitrile (ACN) | LC-MS Grade | Mobile Phase B |

| Ammonium Formate | 10 mM stock | Buffer additive |

| Formic Acid | LC-MS Grade | pH modifier |

| Ethyl Acetate (EtOAc) | HPLC Grade | Extraction Solvent |

| Sodium Carbonate (Na2CO3) | 0.1 M Solution (pH 10) | Alkalizing agent |

| Human Plasma | K2EDTA (Drug-free) | Blank Matrix |

Experimental Protocol

Stock Solution Preparation

-

Fepradinol Stock (1.0 mg/mL): Dissolve 10 mg Fepradinol in 10 mL Methanol. Store at -20°C.

-

Fepradinol-d6 IS Stock (1.0 mg/mL): Dissolve 1 mg Fepradinol-d6 in 1 mL Methanol.

-

Working IS Solution (500 ng/mL): Dilute IS Stock in 50:50 Methanol:Water.

Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)

Rationale: Since Fepradinol is a base (pKa ~9.5), adding an alkaline buffer renders it uncharged (neutral). This allows it to partition efficiently into the organic solvent (Ethyl Acetate), while charged matrix interferences (like proteins and salts) remain in the aqueous phase.

Workflow Visualization (DOT):

Figure 1: Step-by-step Alkaline Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery of the basic drug Fepradinol.

LC-MS/MS Conditions

Chromatography (LC):

-

System: Agilent 1290 Infinity II or Waters Acquity UPLC.

-

Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).

-

Why CSH? "Charged Surface Hybrid" technology provides superior peak shape for basic compounds like Fepradinol at low pH.

-

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold |

| 0.50 | 5 | Load |

| 3.50 | 90 | Elution Ramp |

| 4.50 | 90 | Wash |

| 4.60 | 5 | Re-equilibration |

| 6.00 | 5 | Stop |

Mass Spectrometry (MS/MS):

-

Source: ESI Positive (ESI+).

-

Spray Voltage: 3500 V.

-

Gas Temp: 350°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

|---|---|---|---|---|

| Fepradinol | 210.2 [M+H]+ | 192.2 (Loss of H2O) | 15 | Quantifier |

| Fepradinol | 210.2 [M+H]+ | 91.1 (Tropylium) | 35 | Qualifier |

| Fepradinol-d6 | 216.2 [M+H]+ | 198.2 (Loss of D2O) | 15 | IS Quantifier |[9]

Note: The primary transition corresponds to the loss of water from the benzylic alcohol group, a common fragmentation pathway for this class.

Method Validation (FDA Guidance 2018)

To ensure Trustworthiness , the method must pass the following criteria:

Selectivity & Specificity[10]

-

Protocol: Analyze 6 blank plasma lots (from different donors) and 1 lipemic/hemolyzed lot.

-

Acceptance: Interferences at the retention time of Fepradinol must be < 20% of the LLOQ response.

Linearity & Sensitivity

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

-

Curve: Weighted linear regression (1/x²).

-

Acceptance: r² > 0.99. Deviations of back-calculated standards must be within ±15% (±20% for LLOQ).

Accuracy & Precision

-

Protocol: Run QC samples at Low, Medium, and High concentrations (n=5) over 3 separate days.

-

Acceptance:

-

Accuracy: Mean conc. within ±15% of nominal.[7]

-

Precision (CV%): < 15%.

-

Matrix Effect

-

Protocol: Compare the peak area of Fepradinol spiked post-extraction into blank plasma extract vs. Fepradinol in pure solvent.

-

Calculation:

-

IS Normalization: The IS-normalized MF should be close to 1.0, proving Fepradinol-d6 compensates for any suppression.

Troubleshooting & Expert Insights

Issue: Peak Tailing

-

Cause: Interaction of the secondary amine with residual silanols on the column stationary phase.

-

Solution: Ensure the use of "End-capped" columns or CSH (Charged Surface Hybrid) phases. Increasing buffer strength (Ammonium Formate) to 10mM can also mask these sites.

Issue: Deuterium Isotope Effect

-

Observation: Fepradinol-d6 may elute slightly earlier (1-2 seconds) than the native drug.

-

Risk: If a matrix suppression zone exists exactly at that shift, the IS won't compensate perfectly.

-

Fix: Ensure the chromatographic run separates the analyte from the solvent front (void volume) where suppression is worst. The gradient hold at 5% B for 0.5 min helps this.

Issue: Carryover

-

Cause: Basic drugs sticking to the injector needle.

-

Solution: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][10]

-

National Center for Biotechnology Information (PubChem). (n.d.). Fepradinol Compound Summary. [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

-

Agilent Technologies. (2022). Strategies for the Analysis of Basic Compounds by LC/MS. [Link] (General landing page for verified LC-MS protocols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. idus.us.es [idus.us.es]

- 9. Design and synthesis of a novel ZB716-d6 as a stable isotopically labeled internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

Application Note: High-Sensitivity Quantitation of Fepradinol in Human Plasma via LC-MS/MS